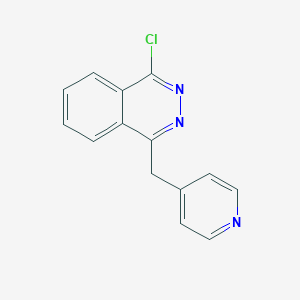

1-Chloro-4-(4-pyridinylmethyl)phthalazine

描述

Historical Development and Significance of Nitrogen-Containing Heterocycles in Medicinal Chemistry

Heterocyclic compounds, particularly those containing nitrogen, are fundamental to life and are found in essential biomolecules like nucleic acids, vitamins, and hormones. researchgate.net Their structural importance is underscored by the fact that over 90% of new drugs contain a heterocycle. researchgate.net An analysis of FDA-approved drugs revealed that approximately 59% of unique small-molecule pharmaceuticals contain a nitrogen heterocycle, highlighting their privileged status in drug design. mdpi.comopenmedicinalchemistryjournal.com

The significance of nitrogen-containing heterocycles lies in their ability to form hydrogen bonds with biological targets, a crucial interaction for therapeutic efficacy. nih.gov These compounds serve as versatile scaffolds that can be modified to alter and enhance biological activities, leading to the development of agents with anti-inflammatory, antimicrobial, antiviral, and antitumor properties. mdpi.com The continuous exploration of nitrogen-based moieties fuels the discovery of potent candidates against numerous diseases, making it a dynamic and expanding field of medicinal chemistry. researchgate.netnih.gov

Broad Spectrum of Pharmacological Activities Associated with Phthalazine (B143731) Derivatives

Phthalazine derivatives are known to exhibit a wide array of pharmacological activities, making them a focal point of extensive research. pharmainfo.inresearchgate.net These activities include antitumor, antimicrobial, antiviral, anti-inflammatory, analgesic, antihypertensive, and antidiabetic properties. pharmainfo.inosf.io The ease of synthesis and the ability to introduce various functional groups onto the phthalazine ring allow for the creation of diverse derivatives with a broad range of biological actions. researchgate.netosf.io Commercially available drugs based on this scaffold, such as Hydralazine, Olaparib, and Azelastine, validate the therapeutic potential of this chemical class. pharmainfo.in

Phthalazine derivatives have been extensively investigated as promising anticancer agents. nih.gov Many have been reported as potent inhibitors of Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2), a key target in cancer therapy due to its role in angiogenesis. nih.govrsc.org The discovery of Vatalanib, an anilinophthalazine derivative, spurred the design of numerous other VEGFR-2 inhibitors. nih.gov

Research has shown that specific phthalazine-based compounds exhibit significant cytotoxic activity against various cancer cell lines. For instance, certain biarylurea derivatives demonstrated broad-spectrum cell growth inhibition against leukemia, non-small cell lung cancer, melanoma, and breast cancer cell lines. nih.gov Other studies have identified phthalazine derivatives that induce apoptosis (programmed cell death) and cell cycle arrest in cancer cells, further highlighting their potential as targeted cancer therapeutics. tandfonline.comnih.gov

Table 1: Selected Phthalazine Derivatives and their In Vitro Anticancer Activity

| Compound | Target Cell Line/Enzyme | Activity (IC₅₀/GI₅₀) | Reference |

|---|---|---|---|

| Compound 12d | MDA-MB-231 (Breast Cancer) | IC₅₀ = 0.57 µM | nih.gov |

| Compound 12d | EGFR | IC₅₀ = 21.4 nM | nih.gov |

| Compound 6o | HCT-116 (Colon Cancer) | IC₅₀ = 7 µM | nih.gov |

| Compound 6o | MCF-7 (Breast Cancer) | IC₅₀ = 16.98 µM | nih.gov |

| Compound 12b | VEGFR2 | IC₅₀ = 19.8 nM | nih.gov |

| Compound 2g | MCF-7 (Breast Cancer) | IC₅₀ = 0.15 µM | rsc.org |

| Compound 4a | Hep G2 (Liver Cancer) | IC₅₀ = 0.09 µM | rsc.org |

| Compound 13c | VEGFR-2 | IC₅₀ = 2.5 µM | tandfonline.comresearchgate.net |

IC₅₀ (Half maximal inhibitory concentration) and GI₅₀ (Half maximal growth inhibition) are measures of a substance's potency in inhibiting a specific biological or biochemical function.

The phthalazine nucleus is a key component in the development of new antimicrobial agents. nih.gov Studies have demonstrated that synthesizing derivatives by incorporating sugar moieties onto the phthalazine ring can enhance their biological properties. nih.gov Certain S-lactoside and S-nucleoside analog derivatives of phthalazine have shown potent inhibitory activity against various bacterial and fungal strains. nih.gov

In the realm of antiviral research, phthalazinone derivatives have been identified as potent inhibitors of the Dengue virus (DENV). nih.gov Through cell-based screening, a specific phthalazinone derivative was discovered to be a powerful DENV-2 inhibitor, leading to the synthesis and optimization of a series of related compounds with significant anti-DENV activity. nih.gov

Table 2: Antimicrobial and Antiviral Activity of Phthalazine Derivatives

| Compound | Target | Activity (IC₅₀) | Reference |

|---|---|---|---|

| Compound 10a | DENV-2 RNA Replication | IC₅₀ = 0.64 µM | nih.gov |

| Compound 14l | DENV-2 RNA Replication | IC₅₀ = 0.13 µM | nih.gov |

| S-lactoside 20 | Antibacterial Agent | Good Inhibition | nih.gov |

| S-nucleoside analog 33a | Antibacterial Agent | Good Inhibition | nih.gov |

Phthalazine derivatives have been recognized for their anti-inflammatory and analgesic properties. osf.ioresearchgate.net Research into new phthalazinone derivatives has yielded compounds with significant anti-inflammatory activity, comparable to standard drugs like etoricoxib (B1671761) in preclinical models. nih.gov The synthesis of various new chemical entities based on other scaffolds has also been pursued to develop agents that possess combined anticancer, anti-inflammatory, and analgesic activities. nih.gov The versatility of heterocyclic chemistry allows for the molecular modifications needed to target the pathways involved in inflammation and pain. capes.gov.br

The phthalazine structure is the nucleus for well-known vasodilators like hydralazine, establishing its importance in cardiovascular research. researchgate.net This has led to the continued synthesis of new phthalazine derivatives with vasorelaxant and antihypertensive effects. researchgate.net Some synthesized derivatives have shown higher vasorelaxant activity than the reference drug prazosin (B1663645) in laboratory tests on rat aortas. researchgate.net

In metabolic disease research, phthalazine derivatives have been investigated for their potential as antidiabetic agents. osf.ionih.gov Specifically, the phthalazinone derivative Zopolrestat has been studied for its ability to inhibit aldose reductase, an enzyme implicated in diabetic complications like retinopathy and neuropathy. nih.gov

Phthalazine derivatives have been successfully developed as potent inhibitors of several key enzymes. osf.io

Poly(ADP-ribose) Polymerase (PARP): Phthalazinone-based compounds are the foundation for potent PARP inhibitors, a class of drugs that has transformed the treatment of certain cancers. Olaparib is a notable example of a phthalazine-based PARP inhibitor. pharmainfo.in

Phosphodiesterase (PDE): The phthalazine nucleus has been used as a scaffold to design inhibitors of phosphodiesterase 4 (PDE4), an enzyme involved in inflammatory pathways. researchgate.net

Aldose Reductase: As mentioned previously, the phthalazinone derivative Zopolrestat is an inhibitor of aldose reductase, an enzyme in the polyol pathway that is linked to long-term complications of diabetes. nih.gov

Other Emerging Pharmacological Applications and Biological Imaging Probes

Beyond their well-established roles, phthalazine derivatives are gaining attention for novel pharmacological uses and as components of biological imaging probes. nih.govosf.io Researchers are exploring their potential as inhibitors of Aurora kinase and vascular endothelial growth factor receptor-2 (VEGFR-2), both significant targets in oncology. nih.govmdpi.com For instance, the phthalazine derivative Vatalanib is an oral antiangiogenic agent that inhibits all VEGFRs and is under investigation for the treatment of solid tumors. mdpi.com Another area of interest is their potential as non-competitive antagonists of AMPA receptors, suggesting applications as anticonvulsant agents. mdpi.com It has also been proposed that phthalazines could function as aldose reductase inhibitors, an enzyme implicated in diabetic complications. mdpi.com

In the realm of diagnostics and research, phthalazinone derivatives have been engineered as fluorescent probes for both one- and two-photon microscopy imaging. nih.gov These probes are created by modifying the phthalazinone structure to include electron-donating groups and various terminal substituents, enhancing their photophysical properties for high-quality imaging of biological samples, such as mouse brain slices. nih.gov The chemiluminescence of certain phthalazines, like luminol, is also utilized in analytical applications within biological systems. nih.gov

Introduction to 1-Chloro-4-(4-pyridinylmethyl)phthalazine: Current Research Context and Future Academic Potential

This compound is a specific phthalazine derivative primarily recognized as a key chemical intermediate in the synthesis of more complex molecules with therapeutic potential. guidechem.comchemicalbook.com Its chemical structure and properties make it a valuable precursor in drug discovery and development.

Chemical and Physical Properties

The fundamental properties of this compound are summarized in the table below.

| Property | Value |

| CAS Number | 101094-85-3 |

| Molecular Formula | C14H10ClN3 |

| Molecular Weight | 255.7 g/mol |

| Predicted pKa | 5.36 ± 0.10 |

| Table 1: Physicochemical properties of this compound. guidechem.comchemicalbook.com |

Synthesis

The synthesis of this compound can be achieved through a multi-step reaction. chemicalbook.com A common pathway involves the use of phthalic anhydride (B1165640) as a starting material, which undergoes a series of reactions including reduction, esterification, cyclization with hydrazine (B178648) hydrate (B1144303), and finally chlorination using a reagent like phosphoryl chloride (POCl3) to yield the target compound. chemicalbook.comnih.gov The reactivity of the chlorine atom at the 1-position makes this compound a versatile intermediate for further chemical modifications. derpharmachemica.com

Research Applications and Future Potential

The primary documented application of this compound is its role as a key intermediate in the preparation of Vatalanib. guidechem.comchemicalbook.com Vatalanib, also known as N-(4-chlorophenyl)-4-[(pyridin-4-yl)methyl]phthalazin-1-amine, is a potent inhibitor of vascular endothelial growth factor receptors (VEGFRs) and has been investigated as an antiangiogenic agent in cancer therapy. mdpi.com

The structure of this compound provides a reactive site for nucleophilic substitution reactions, allowing for the introduction of various functional groups at the 1-position. nih.govderpharmachemica.com This reactivity is crucial for creating libraries of novel phthalazine derivatives for screening in drug discovery programs. For example, the chlorine atom can be displaced by various amines, thiols, or alcohols to generate a diverse set of 1,4-disubstituted phthalazines. nih.govnih.gov

The future academic potential of this compound lies in its continued use as a foundational building block for the synthesis of new bioactive molecules. Researchers can leverage its established synthetic routes to explore novel derivatives with potential activities against a range of biological targets, including but not limited to kinases, reductases, and other enzymes implicated in various diseases. longdom.orgmdpi.com Its utility in creating compounds for high-throughput screening will likely contribute to the discovery of new lead compounds in medicinal chemistry.

Structure

2D Structure

3D Structure

属性

IUPAC Name |

1-chloro-4-(pyridin-4-ylmethyl)phthalazine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H10ClN3/c15-14-12-4-2-1-3-11(12)13(17-18-14)9-10-5-7-16-8-6-10/h1-8H,9H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LVSFOJFCLFTXTO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C(=NN=C2Cl)CC3=CC=NC=C3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H10ClN3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30365694 | |

| Record name | 1-Chloro-4-(4-pyridinylmethyl)phthalazine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30365694 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

255.70 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

101094-85-3 | |

| Record name | 1-Chloro-4-(4-pyridinylmethyl)phthalazine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30365694 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies and Chemical Transformations of 1 Chloro 4 4 Pyridinylmethyl Phthalazine

Established Synthetic Routes for Phthalazine (B143731) Core Structures

The synthesis of the phthalazine core, a bicyclic aromatic heterocycle, is a cornerstone of medicinal and materials chemistry. Various methodologies have been established to construct this important scaffold, primarily relying on the formation of the pyridazine (B1198779) ring fused to a benzene (B151609) ring.

Cyclocondensation Reactions in Phthalazine Synthesis

Cyclocondensation reactions represent the most prevalent and versatile approach for constructing the phthalazine framework. These reactions typically involve the condensation of a hydrazine (B178648) derivative with a suitable 1,2-dicarbonyl compound or its equivalent.

A classical and widely employed method is the reaction of o-dicarbonyl compounds, such as o-phthalaldehyde (B127526) or 2-acetylbenzoic acid, with hydrazine hydrate (B1144303). The reaction proceeds through the formation of a dihydrazone intermediate, which subsequently undergoes cyclization and aromatization to yield the phthalazine ring system. Variations of this approach utilize precursors like o-diacylbenzenes, o-diesters, and phthalimide (B116566) derivatives, which are reacted with hydrazines to form the core structure.

For instance, the synthesis of 1,4-disubstituted phthalazines can be achieved through the cyclization of appropriate precursors with hydrazine hydrate, leading to the formation of the phthalazinone, which can be further functionalized. The regiochemistry of these cyclocondensation reactions can be influenced by the nature of the substituents on both the benzene ring and the dicarbonyl precursor, as well as the reaction conditions employed.

Table 1: Examples of Precursors for Phthalazine Synthesis via Cyclocondensation

| Precursor | Reagent | Product Type |

| o-Phthalaldehyde | Hydrazine Hydrate | Phthalazine |

| 2-Acetylbenzoic Acid | Hydrazine Hydrate | 4-Methylphthalazin-1(2H)-one |

| Phthalic Anhydride (B1165640) | Hydrazine Hydrate | Phthalazin-1,4(2H,3H)-dione |

| o-Diacetylbenzene | Hydrazine Hydrate | 1,4-Dimethylphthalazine |

Halogenation Techniques for Introducing Chloro Substituents on Phthalazine Rings

The introduction of a chloro substituent onto the phthalazine ring is a critical step for enabling further molecular diversification, particularly through nucleophilic substitution reactions. The most common strategy for this transformation is the conversion of a phthalazinone (a cyclic amide) to a chlorophthalazine using a chlorinating agent.

Phosphorus oxychloride (POCl₃) is the reagent of choice for this halogenation. The reaction involves the treatment of a phthalazinone derivative with POCl₃, often in the presence of a base like pyridine (B92270) or in a solvent such as acetonitrile (B52724). This process converts the hydroxyl group of the tautomeric form of the phthalazinone into a good leaving group, which is then displaced by a chloride ion to yield the 1-chlorophthalazine (B19308) derivative. The reactivity of the phthalazinone and the reaction conditions, such as temperature and reaction time, are crucial for achieving high yields of the chlorinated product.

General electrophilic aromatic substitution (EAS) reactions to directly chlorinate the phthalazine ring are less common due to the electron-deficient nature of the diazine ring system, which deactivates it towards electrophilic attack. Therefore, the conversion of phthalazinones remains the more synthetically viable route.

Detailed Synthetic Pathways for 1-Chloro-4-(4-pyridinylmethyl)phthalazine

A specific synthetic route to this compound has been reported, commencing from phthalic anhydride. This multi-step synthesis highlights a practical approach to constructing this key intermediate.

The synthesis involves the following key transformations:

Reduction: Phthalic anhydride is first reduced, for example, using sodium tetrahydroborate in a solvent mixture like tetrahydrofuran (B95107) and methanol. This step typically yields a phthalide (B148349) derivative.

C-C Bond Formation: The resulting intermediate is then reacted with a suitable carbanion source.

Cyclization with Hydrazine: The subsequent treatment with hydrazine hydrate leads to the formation of the phthalazinone ring system, specifically 4-(4-pyridinylmethyl)phthalazin-1(2H)-one.

Chlorination: The final step involves the chlorination of the phthalazinone using a reagent like trichlorophosphate (a synonym for phosphorus oxychloride) in a solvent such as acetonitrile to afford the target compound, this compound.

Table 2: A Reported Synthetic Route for this compound

| Step | Starting Material | Reagents | Intermediate/Product |

| 1 | Phthalic Anhydride | 1. Sodium tetrahydroborate / tetrahydrofuran; methanol | Phthalide derivative |

| 2 | Phthalide derivative | 2. Sodium methylate / methanol; Ethyl propionate | Diketone precursor |

| 3 | Diketone precursor | 3. Hydrazine hydrate | 4-(4-pyridinylmethyl)phthalazin-1(2H)-one |

| 4 | 4-(4-pyridinylmethyl)phthalazin-1(2H)-one | 4. Trichlorophosphate / acetonitrile | This compound |

Functionalization and Derivatization Strategies Utilizing this compound

The presence of the reactive chloro substituent and the pyridinylmethyl moiety makes this compound a versatile building block for the synthesis of a wide range of derivatives.

Nucleophilic Substitution Reactions at the Chlorinated Position

The chlorine atom at the 1-position of the phthalazine ring is highly susceptible to nucleophilic aromatic substitution. This reactivity is enhanced by the electron-withdrawing effect of the adjacent nitrogen atoms in the pyridazine ring. A variety of nucleophiles can be employed to displace the chloride, leading to diverse 1-substituted phthalazine derivatives.

A prominent example of this reaction is the synthesis of Vatalanib, an antiangiogenic agent. In this synthesis, this compound is treated with 4-chloroaniline (B138754) in a nucleophilic substitution reaction to form the corresponding N-arylphthalazin-1-amine. Other nucleophiles such as amines, anilines, thiols, and alkoxides can also be used to generate a library of functionalized phthalazine compounds. The reaction conditions for these substitutions, including the choice of solvent, base, and temperature, can be optimized to achieve the desired products in high yields.

Table 3: Examples of Nucleophilic Substitution Reactions

Regioselective Synthetic Approaches for Novel Analogs

The generation of novel analogs from this compound hinges on the selective functionalization of its core structure. The inherent reactivity of the phthalazine ring system, particularly the lability of the chloro substituent at the C1 position, provides a versatile handle for introducing molecular diversity.

The primary regioselective transformation involves the nucleophilic substitution of the C1-chloro group. This reaction is the cornerstone for creating a wide range of derivatives. Various nucleophiles, including amines, alcohols, and thiols, can be employed to displace the chlorine atom, leading to the formation of novel C1-substituted analogs. For instance, the reaction with substituted anilines can yield a series of N-aryl-4-(4-pyridinylmethyl)phthalazin-1-amines, which are analogs of biologically active compounds. nih.gov

The general scheme for this regioselective substitution is depicted below:

Scheme 1: General representation of nucleophilic substitution at the C1 position of this compound.

Furthermore, the pyridinylmethyl moiety at the C4 position offers another site for potential modification, although transformations at this position are less common. Modifications could potentially involve reactions of the pyridine nitrogen, such as quaternization, or functionalization of the methylene (B1212753) bridge.

The development of novel analogs is often guided by structure-activity relationship (SAR) studies. For example, in the quest for potent kinase inhibitors, analogs of the drug Vatalanib have been designed. nih.gov These designs include modifications at both the C1 and C4 positions of the phthalazine core, highlighting the importance of regioselective synthesis in medicinal chemistry. One such strategy involves introducing a 4-chloroaniline moiety at position 1 and linking an anilino or phenoxy group to position 4 via a methylene spacer. nih.gov

Another approach to novel analogs involves the synthesis of 1-anilino-4-(arylsulfanylmethyl)phthalazines. nih.gov While not directly starting from this compound, the synthetic strategies employed in these cases to functionalize the C4 position with a thiomethyl group could potentially be adapted.

The table below summarizes the potential for regioselective synthesis of novel analogs based on the reactivity of this compound.

| Position of Modification | Type of Reaction | Potential Reagents | Resulting Analog Class |

| C1 | Nucleophilic Aromatic Substitution | Amines (R-NH2), Alcohols (R-OH), Thiols (R-SH) | 1-Amino/Alkoxy/Thio-4-(4-pyridinylmethyl)phthalazines |

| Pyridine Nitrogen | Quaternization | Alkyl halides (R-X) | 4-(1-Alkylpyridinium-4-yl)methyl-1-chlorophthalazine salts |

This compound as a Strategic Intermediate in Complex Molecule Synthesis

The utility of this compound as a strategic intermediate is prominently exemplified by its role in the synthesis of Vatalanib, a potent multi-targeted receptor tyrosine kinase inhibitor with anti-angiogenic properties. wikipedia.orgnih.gov Vatalanib has been investigated for the treatment of various cancers. wikipedia.org

The synthesis of Vatalanib from this compound is a critical step that involves a nucleophilic aromatic substitution reaction. In this key transformation, the chloro group at the C1 position of the phthalazine ring is displaced by the amino group of 4-chloroaniline. drugfuture.com This reaction directly assembles the core structure of Vatalanib.

The reaction can be summarized by the following scheme:

Scheme 2: Synthesis of Vatalanib from this compound and 4-chloroaniline.

The starting material, this compound, is itself synthesized through a multi-step process. chemicalbook.com A common route involves the condensation of phthalic anhydride with 4-methylpyridine, followed by reaction with hydrazine hydrate to form the phthalazinone intermediate. Subsequent chlorination with a reagent such as phosphorus oxychloride (POCl₃) yields the desired this compound. drugfuture.com

The importance of this compound as an intermediate lies in its ability to provide a readily functionalizable scaffold for the construction of complex, biologically active molecules like Vatalanib. The presence of the reactive chloro group is key to its utility, allowing for the efficient and regioselective introduction of various substituents, which is a fundamental strategy in drug discovery and development. nih.govnih.gov

Biological Activity and Pharmacological Studies of 1 Chloro 4 4 Pyridinylmethyl Phthalazine Derivatives

Anti-Angiogenic and Antitumor Efficacy

The development of new blood vessels, a process known as angiogenesis, is crucial for tumor growth and metastasis as it supplies tumors with necessary oxygen and nutrients. nih.govnih.gov Consequently, inhibiting angiogenesis is a key strategy in cancer therapy. Phthalazine (B143731) derivatives have been identified as potent inhibitors of vascular endothelial growth factor receptor-2 (VEGFR-2), a key player in the angiogenesis pathway. africaresearchconnects.comrsc.orgresearchgate.net

Vascular Endothelial Growth Factor Receptor (VEGFR-2) Tyrosine Kinase Inhibition Assays

Several studies have focused on synthesizing and evaluating phthalazine derivatives as VEGFR-2 inhibitors. For instance, a series of novel phthalazine-based compounds demonstrated significant inhibitory activity against VEGFR-2. africaresearchconnects.com In one study, derivatives 6c, 6e, 6g, and 7b were identified as potent inhibitors with IC50 values ranging from 0.11 to 0.22 µM, comparable to the well-known VEGFR-2 inhibitor, sorafenib (B1663141). africaresearchconnects.com Another study highlighted compounds 2g and 4a as the most potent inhibitors of VEGFR-2, with IC50 values of 0.148 and 0.196 μM, respectively. rsc.orgresearchgate.net

Further research into phthalazine-based amine and amino acid derivatives revealed that compound 12b exhibited a potent VEGFR2 inhibition of 95.2% with an IC50 value of 17.8 µM, which was more potent than sorafenib in the same assay (94.7% inhibition, IC50 of 32.1 µM). nih.gov Similarly, β-Ala-Phthalazine derivatives were synthesized and evaluated, with compound 6d showing a remarkable 97.6% inhibition of VEGFR2 with an IC50 value of 21.9 µM. tandfonline.com

| Compound | VEGFR-2 Inhibition (%) | IC50 (µM) | Reference Compound | Reference IC50 (µM) |

|---|---|---|---|---|

| 6c | - | 0.11–0.22 | Sorafenib | - |

| 6e | - | 0.11–0.22 | Sorafenib | - |

| 6g | - | 0.11–0.22 | Sorafenib | - |

| 7b | - | 0.11–0.22 | Sorafenib | - |

| 2g | - | 0.148 | Sorafenib | - |

| 4a | - | 0.196 | Sorafenib | - |

| 12b | 95.2 | 17.8 | Sorafenib | 32.1 |

| 6d (β-Ala-Phthalazine) | 97.6 | 21.9 | Sorafenib | 30.1 |

In Vitro Cytotoxicity Profiling Across Human Cancer Cell Lines (e.g., NCI 60 Cell Panel Screening)

The National Cancer Institute's (NCI) 60-cell line panel is a crucial tool for screening potential anticancer agents against a diverse set of human tumors. nih.govresearchgate.net Phthalazine derivatives have been extensively evaluated for their cytotoxic effects across various cancer cell lines.

In one study, derivatives 6c, 6e, 6g, and 7b showed moderate to excellent cytotoxicity against HepG2, HCT-116, and MCF-7 human cancer cell lines, with IC50 values in the low micromolar range. africaresearchconnects.com Another investigation found that compounds 2g and 4a were highly potent against MCF-7 and HepG2 cancer cell lines, with IC50 values of 0.15 and 0.12 µM, and 0.18 and 0.09 µM, respectively. rsc.orgresearchgate.net

A separate study focusing on HCT-116 colon cancer cells reported that compounds 9c, 12b, and 13c exhibited potent cytotoxicity with IC50 values of 1.58, 0.32, and 0.64 μM, respectively, which were significantly lower than that of sorafenib (IC50 = 3.23 μM). nih.govrsc.org Furthermore, some of these promising compounds showed low toxicity against normal WI-38 cells, suggesting a degree of selectivity for cancer cells. semanticscholar.org

| Compound | Cell Line | IC50 (µM) | Reference Compound | Reference IC50 (µM) |

|---|---|---|---|---|

| 6c, 6e, 6g, 7b | HepG2, HCT-116, MCF-7 | Low µM range | - | - |

| 2g | MCF-7 | 0.15 | - | - |

| 2g | HepG2 | 0.18 | - | - |

| 4a | MCF-7 | 0.12 | - | - |

| 4a | HepG2 | 0.09 | - | - |

| 9c | HCT-116 | 1.58 | Sorafenib | 3.23 |

| 12b | HCT-116 | 0.32 | Sorafenib | 3.23 |

| 13c | HCT-116 | 0.64 | Sorafenib | 3.23 |

Apoptosis Induction and Cell Cycle Modulation Studies

Inducing apoptosis (programmed cell death) and modulating the cell cycle are key mechanisms by which anticancer drugs exert their effects. nih.gov Phthalazine derivatives have been shown to trigger these processes in cancer cells.

For example, compound 12b was found to induce apoptosis in HCT-116 cells by a significant 21.7-fold increase compared to untreated cells. nih.govrsc.org This compound also caused cell cycle arrest at the S-phase, increasing the cell population in this phase from 27.8% to 38.3%. nih.govsemanticscholar.org Another derivative, compound 6d, induced apoptosis by 23.6-fold and arrested the cell cycle at the G2/M phase. tandfonline.com

In a study on breast cancer cells (MDA-MB-231), compound 12d significantly stimulated total apoptotic cell death by 64.4-fold and induced both early (24.2%) and late (18.3%) apoptosis. nih.gov Furthermore, compound 4b was shown to induce early apoptosis by more than 25-fold compared to the control in MCF-7 and HepG2 cells and caused cell cycle arrest in the G2-M phase. semanticscholar.org

Antimicrobial and Antifungal Activity Evaluations

In addition to their anticancer properties, phthalazine derivatives have been investigated for their potential as antimicrobial and antifungal agents. researchgate.netglobalresearchonline.netresearchgate.netnih.govnanobioletters.com

In Vitro Assays Against Bacterial Strains (Gram-Positive and Gram-Negative)

A study on novel phthalazine derivatives showed good antibacterial activity against both Gram-positive (Bacillus subtilis, Staphylococcus aureus) and Gram-negative (Escherichia coli, Pseudomonas aeruginosa) bacteria. globalresearchonline.net The activity was noted to increase with certain substitutions on the phthalazine ring. globalresearchonline.net Another series of 1,2,4-triazolo[3,4-a]phthalazine derivatives also demonstrated inhibitory activity, particularly against Staphylococcus aureus. nih.gov

| Bacterial Strain | Activity |

|---|---|

| Bacillus subtilis (Gram-positive) | Good |

| Staphylococcus aureus (Gram-positive) | Good |

| Escherichia coli (Gram-negative) | Good |

| Pseudomonas aeruginosa (Gram-negative) | Good |

Antifungal Susceptibility Testing Against Fungal Pathogens

The antifungal potential of phthalazine derivatives has also been explored. One study reported that a specific 1,2,4-triazolo[3,4-a]phthalazine derivative, compound 5l, exhibited inhibitory activity against all tested fungal strains. nih.gov Other research has also highlighted the antifungal properties of various phthalazine-based compounds against different fungal pathogens. researchgate.netnih.govmdpi.com

Enzyme Inhibitory Profiles Beyond Kinases

While kinase inhibition is a prominent feature of many phthalazine derivatives, their biological activity extends to other important enzyme families, including Poly(ADP-ribose) Polymerase (PARP) and Phosphodiesterases (PDEs).

Poly(ADP-ribose) Polymerase (PARP) Inhibitory Activity

Poly(ADP-ribose) polymerase (PARP) is a family of enzymes crucial for cellular processes such as DNA repair and genomic stability. nih.gov The inhibition of PARP, particularly PARP-1, has become a significant therapeutic strategy in oncology. nih.govnih.gov Phthalazinone derivatives have been identified as potent PARP inhibitors, with research leading to the development of clinically approved drugs. nih.govnih.gov

A notable example is the discovery of 4-benzyl-2H-phthalazin-1-one as a lead compound, which, through extensive optimization, led to the development of Olaparib (KU-0059436, AZD2281). nih.gov Olaparib, a potent inhibitor of both PARP-1 and PARP-2, features a substituted 4-benzyl-2H-phthalazin-1-one core and has demonstrated significant activity against cancers with BRCA1 and BRCA2 mutations. nih.gov

Research into phthalazinone derivatives has shown that the inhibitory activity against PARP1 is influenced by the nature of substituents and the length of the alkyl chain connecting to an aromatic ring. nih.gov For instance, a series of 4-benzyl-2H-phthalazin-1-ones were synthesized and evaluated for their PARP-1 inhibitory activity. The optimization of this series focused on introducing substituents at the meta-position of the benzyl (B1604629) group, leading to compounds with low nanomolar cellular activity as PARP-1 inhibitors. nih.gov

Table 1: PARP Inhibitory Activity of Selected Phthalazinone Derivatives

| Compound | Target | IC50 (nM) | Cell Line |

|---|---|---|---|

| Olaparib (AZD2281) | PARP-1 | 5 | - |

| Olaparib (AZD2281) | PARP-2 | 1 | - |

| 4-Benzyl-2H-phthalazin-1-one | PARP-1 | 770 | - |

Phosphodiesterase (PDE) Inhibition and Selectivity Studies

Phosphodiesterases (PDEs) are a superfamily of enzymes that regulate intracellular signaling by hydrolyzing cyclic nucleotides like cAMP and cGMP. nih.gov The inhibition of specific PDE isozymes is a validated therapeutic approach for various conditions, including cardiovascular diseases and inflammatory disorders. Phthalazine and phthalazinone derivatives have been investigated as inhibitors of different PDE families.

One study focused on the synthesis and evaluation of 4-(3,4-dimethoxyphenyl)-2H-phthalazin-1-ones as selective inhibitors of PDE4, an enzyme primarily involved in the inflammatory process. nih.gov The study found that N-substitution on the phthalazinone ring was beneficial for PDE4 inhibitory potency. Specifically, cis-4a,5,6,7,8,8a-hexahydrophthalazinones and their tetrahydro analogues demonstrated potent PDE4 inhibition, with pIC50 values ranging from 7.6 to 8.4. nih.gov

Table 2: PDE4 Inhibitory Activity of Selected Phthalazinone Derivatives

| Compound | PDE Isozyme | pIC50 |

|---|---|---|

| 10c (cis-4a,5,6,7,8,8a-hexahydrophthalazinone derivative) | PDE4 | 7.6 |

| 11c (cis-4a,5,8,8a-tetrahydrophthalazinone derivative) | PDE4 | 8.4 |

| 10d (cis-4a,5,6,7,8,8a-hexahydrophthalazinone derivative) | PDE4 | 7.8 |

Neuropharmacological Activities of Related Phthalazine Scaffolds

The versatility of the phthalazine scaffold extends to the central nervous system, where its derivatives have shown potential as α1-adrenoceptor antagonists and antidepressant agents.

α1-Adrenoceptor Antagonism

Antagonists of α1-adrenoceptors are clinically used for the treatment of hypertension and benign prostatic hyperplasia. nih.gov Several studies have explored phthalazine derivatives as α1-adrenoceptor antagonists. For example, novel 4-(4-bromophenyl)phthalazine derivatives connected to an amine or N-substituted piperazine (B1678402) via an alkyl spacer were synthesized and showed significant α-blocking activity. researchgate.net

The affinity of various compounds for α1-adrenoceptor subtypes (α1A, α1B, and α1D) has been investigated using radioligand binding assays with [3H]-prazosin. nih.gov While specific data for 1-Chloro-4-(4-pyridinylmethyl)phthalazine derivatives is not available, the general class of phthalazines has demonstrated affinity for these receptors.

Table 3: α1-Adrenoceptor Antagonist Activity of Selected Compounds

| Compound | Receptor Subtype | Ki (nM) |

|---|---|---|

| Prazosin (B1663645) | α1A | 0.16 |

| Prazosin | α1B | 0.13 |

| Prazosin | α1D | 0.45 |

| 5-Methyl-urapidil | α1A | ~0.6 |

Antidepressant Effects

Some phthalazine derivatives have been investigated for their potential antidepressant effects. The mechanism of action for many antidepressants involves the inhibition of serotonin (B10506) (5-HT) reuptake. Studies on various heterocyclic compounds have explored their affinity for the serotonin transporter (SERT) and 5-HT receptors. For instance, a study on phenylpiperazine pyrrolidin-2-one derivatives, which also showed affinity for α1- and α2-adrenoceptors, demonstrated strong antidepressant-like activity in preclinical models. nih.gov One of the compounds, EP-42, exhibited a high affinity for the 5-HT1A receptor with a Ki value of 24.5 nM. nih.gov While these are not direct derivatives of this compound, they highlight the potential of related nitrogen-containing heterocyclic scaffolds in the development of novel antidepressant agents.

Table 4: Serotonin Receptor Affinity of a Selected Phenylpiperazine Pyrrolidin-2-one Derivative

| Compound | Receptor | Ki (nM) |

|---|---|---|

| EP-42 | 5-HT1A | 24.5 |

Mechanistic Elucidation of Action for 1 Chloro 4 4 Pyridinylmethyl Phthalazine and Its Active Derivatives

Identification and Validation of Molecular Targets and Binding Sites

The primary active derivative of 1-chloro-4-(4-pyridinylmethyl)phthalazine, Vatalanib, is a multi-targeted tyrosine kinase inhibitor cellsignal.comnih.govtandfonline.com. Its principal molecular targets are the Vascular Endothelial Growth Factor Receptors (VEGFRs), which are crucial mediators of angiogenesis, the formation of new blood vessels.

Vatalanib competitively binds to the ATP-binding site within the tyrosine kinase domain of these receptors, thereby inhibiting their autophosphorylation and subsequent activation tandfonline.com. This inhibitory action is not exclusive to VEGFRs; Vatalanib also demonstrates activity against other related receptor tyrosine kinases, including the Platelet-Derived Growth Factor Receptor (PDGFR) and c-Kit nih.govdrugbank.comwikipedia.org.

The inhibitory potency of Vatalanib against its molecular targets has been quantified in various studies, as summarized in the table below.

| Target | IC50 Value | Description |

| VEGFR-1 (Flt-1) | 77 nM | Vascular Endothelial Growth Factor Receptor 1 |

| VEGFR-2 (KDR/Flk-1) | 37 nM | Vascular Endothelial Growth Factor Receptor 2 |

| VEGFR-3 (Flt-4) | 640 nM | Vascular Endothelial Growth Factor Receptor 3 |

| PDGFRβ | 580 nM | Platelet-Derived Growth Factor Receptor Beta |

| c-Kit | 730 nM | Stem Cell Factor Receptor |

Data compiled from in vitro kinase assays. cellsignal.commedchemexpress.com

Notably, Vatalanib exhibits the highest potency against VEGFR-2, a key receptor in mediating the angiogenic signals of VEGF medchemexpress.comamdbook.org. The binding of Vatalanib and its analogs to the ATP-binding pocket of VEGFR-2 involves key interactions with specific amino acid residues, such as Glu885 and Asp1046, which are crucial for its inhibitory effect tandfonline.com.

Biochemical Pathways Modulated by Compound-Target Interactions

The interaction of active phthalazine (B143731) derivatives, exemplified by Vatalanib, with their molecular targets leads to the modulation of several critical biochemical pathways, primarily the VEGF signaling pathway. This pathway is a central regulator of angiogenesis and is often dysregulated in pathological conditions such as cancer.

By inhibiting VEGFRs, Vatalanib blocks the downstream signaling cascades initiated by the binding of VEGF ligands. This interruption prevents the activation of key downstream effectors, including the phosphorylation of extracellular signal-regulated kinase (ERK) cellsignal.com. The inhibition of these signaling pathways effectively halts the molecular processes that drive endothelial cell proliferation, migration, and survival.

The key modulated biochemical pathways are outlined below:

| Pathway | Key Proteins Involved | Consequence of Inhibition |

| VEGF Signaling | VEGFR-1, VEGFR-2, VEGFR-3, PLCγ, PI3K, Akt, ERK | Inhibition of endothelial cell proliferation, migration, and survival; reduced vascular permeability. |

| PDGF Signaling | PDGFRβ | Inhibition of pericyte recruitment and vessel maturation. |

| c-Kit Signaling | c-Kit | Potential anti-proliferative effects in certain tumor types. |

The combined inhibition of these pathways results in a potent anti-angiogenic effect, disrupting the blood supply to tumors and inhibiting their growth and metastasis drugbank.comdoi.org.

Conformational and Electronic Characteristics Influencing Biological Recognition

The biological activity of this compound derivatives is intrinsically linked to their specific three-dimensional structure and electronic properties, which govern their recognition and binding to the kinase domains of their target receptors.

Structure-activity relationship (SAR) studies of phthalazine-based inhibitors have identified several key features that are crucial for potent VEGFR-2 inhibition tandfonline.comresearchgate.netingentaconnect.comnih.gov. These include:

A flat heteroaromatic ring system: The phthalazine core provides a scaffold that can effectively occupy the ATP-binding region of the kinase tandfonline.com.

Hydrogen bond donor-acceptor pair: A crucial element for interaction with the hinge region of the kinase domain, often involving hydrogen bonds with residues like Glu885 and Asp1046 tandfonline.com. In Vatalanib, the anilino-phthalazine moiety serves this purpose.

A substituted terminal aryl moiety: This part of the molecule extends into a hydrophobic pocket within the kinase domain, contributing to the binding affinity and selectivity tandfonline.com. The 4-chlorophenyl group in Vatalanib occupies this hydrophobic region.

The pyridinylmethyl group: This substituent at the 4-position of the phthalazine ring is also critical for the compound's activity, likely influencing its conformation and interaction with the solvent-exposed region of the binding site.

Structure Activity Relationship Sar and Rational Drug Design Methodologies for 1 Chloro 4 4 Pyridinylmethyl Phthalazine Analogs

Systematic SAR Studies of Substituted Phthalazines

The biological activity of phthalazine (B143731) derivatives is intricately linked to the nature and position of substituents on the phthalazine core. researchgate.net Systematic SAR studies have been instrumental in elucidating these relationships, guiding the synthesis of more potent and selective compounds. Research has shown that the phthalazine scaffold itself is a key pharmacophore, and its biological profile can be significantly modulated by introducing various functional groups. jst.go.jpnih.gov

The exploration of different substitution patterns on the phthalazine ring has revealed that even subtle changes can lead to substantial differences in biological activity. For instance, the introduction of different aryl or benzyl (B1604629) groups at various positions has been a common strategy to enhance the therapeutic properties of these compounds. jst.go.jp These studies often involve the synthesis of a library of analogs followed by biological evaluation to identify key structural features responsible for the desired pharmacological effect.

Interactive Table: Representative Phthalazine Derivatives and their Biological Activities

Influence of Pyridinylmethyl Substitution and Chlorine Position on Biological Potency and Selectivity

The specific structural features of 1-Chloro-4-(4-pyridinylmethyl)phthalazine, namely the pyridinylmethyl group at position 4 and the chlorine atom at position 1, are critical determinants of its biological profile. The pyridinylmethyl moiety can engage in various non-covalent interactions, such as hydrogen bonding and π-π stacking, with biological targets. acs.org The nitrogen atom in the pyridine (B92270) ring can act as a hydrogen bond acceptor, a feature often crucial for ligand-receptor binding.

The position of the chlorine atom is also of paramount importance. The introduction of a chlorine atom can significantly impact the molecule's lipophilicity, electronic properties, and metabolic stability. nih.goveurochlor.org In many cases, the presence of a chlorine atom at a specific position can enhance the biological activity of a compound. nih.gov For example, studies on other heterocyclic compounds have shown that a chlorine substituent can lead to improved potency and selectivity. nih.gov The electron-withdrawing nature of chlorine can influence the reactivity of the phthalazine ring system, potentially affecting its interaction with target enzymes or receptors. The strategic placement of a chlorine atom can also block metabolic pathways, leading to an improved pharmacokinetic profile.

Computational Chemistry Approaches in Drug Design

Modern drug discovery heavily relies on computational methods to accelerate the process of identifying and optimizing lead compounds. These in silico techniques provide valuable insights into the molecular interactions governing biological activity, thereby guiding the rational design of new and improved analogs.

Quantitative Structure-Activity Relationship (QSAR) Modeling and Predictive Analytics

QSAR is a computational modeling technique that aims to establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity. longdom.orgnih.gov By identifying key molecular descriptors that correlate with potency, QSAR models can be used to predict the activity of novel, unsynthesized compounds. arkat-usa.orgnih.gov For phthalazine derivatives, QSAR studies can help in understanding the structural requirements for a particular biological effect. researchgate.net These models are typically built using a training set of compounds with known activities and then validated using an external test set to assess their predictive power. longdom.org

Molecular Docking Simulations for Ligand-Receptor Binding Prediction

Molecular docking is a powerful computational tool used to predict the preferred orientation of a ligand when it binds to a target receptor. wjpr.netekb.eg This technique allows researchers to visualize the binding mode of this compound analogs within the active site of a protein, identifying key interactions such as hydrogen bonds, hydrophobic interactions, and π-π stacking. nih.govnih.gov The docking score, a measure of the binding affinity, can be used to rank different analogs and prioritize them for synthesis and biological testing. wjpr.net For example, docking studies on phthalazine derivatives have been used to rationalize their anticancer activity by predicting their binding to targets like VEGFR-2. wjpr.netnih.gov

Interactive Table: Molecular Docking Results of Phthalazine Derivatives against VEGFR-2

Density Functional Theory (DFT) Calculations for Electronic Structure and Reactivity

Density Functional Theory (DFT) is a quantum mechanical method used to investigate the electronic structure, geometry, and reactivity of molecules. mdpi.com DFT calculations can provide valuable information about the distribution of electron density, molecular orbitals (such as the Highest Occupied Molecular Orbital - HOMO and the Lowest Unoccupied Molecular Orbital - LUMO), and electrostatic potential of this compound analogs. ias.ac.inresearchgate.net These electronic properties are fundamental to understanding the molecule's reactivity and its ability to interact with biological targets. For example, the energy gap between the HOMO and LUMO can be related to the chemical reactivity and stability of the molecule. ias.ac.in

Fragment-Based Drug Design and De Novo Design Strategies for this compound Analogs

The development of novel analogs of this compound, a scaffold of interest in medicinal chemistry, can be significantly accelerated through the application of rational drug design methodologies. Among these, fragment-based drug design (FBDD) and de novo design represent powerful strategies for the exploration of chemical space and the optimization of ligand-target interactions. These approaches are particularly relevant in the context of kinase inhibitor discovery, where the phthalazine core is recognized as a "kinase-privileged fragment". nih.govresearchgate.net

Fragment-Based Drug Design (FBDD)

Fragment-based drug design is a hit-identification strategy that begins with the screening of low-molecular-weight compounds, or "fragments," for weak binding to the target protein. nih.gov Once a fragment that binds to a key region of the target is identified, it can be optimized into a more potent lead compound through a process of fragment growing, linking, or merging.

For analogs of this compound, the phthalazine ring itself can be considered a primary fragment. Its established role as a scaffold in numerous kinase inhibitors validates its importance for binding to the ATP-binding site of various kinases. nih.govresearchgate.net The general process for applying FBDD to develop novel analogs would involve:

Fragment Screening: A library of diverse, low-molecular-weight fragments would be screened against the target kinase to identify those that bind, even with low affinity. Techniques such as X-ray crystallography, nuclear magnetic resonance (NMR) spectroscopy, surface plasmon resonance (SPR), and isothermal titration calorimetry (ITC) are typically employed for this purpose.

Hit-to-Lead Optimization: Once a promising fragment is identified, its binding mode is characterized, often through co-crystallization with the target protein. This structural information is then used to guide the chemical elaboration of the fragment.

Fragment Growing: This strategy involves adding chemical substituents to the initial fragment to extend its interactions into adjacent pockets of the binding site. For instance, a fragment binding in the hinge region of a kinase could be "grown" towards the solvent-exposed region or a hydrophobic pocket.

Fragment Linking: If two or more fragments are found to bind to adjacent sites on the target, they can be connected via a chemical linker to create a single, higher-affinity molecule. The nature and length of the linker are critical and are optimized to ensure the correct orientation of the original fragments.

In the context of this compound, the pyridinylmethyl group at the 4-position can be viewed as an extension of the core phthalazine fragment. FBDD approaches could explore alternative fragments to replace the pyridinylmethyl moiety or to further functionalize it to enhance target engagement and selectivity.

De Novo Design Strategies

De novo design involves the computational generation of novel molecular structures that are predicted to have high affinity and selectivity for a specific biological target. nih.gov These methods can be broadly categorized as either ligand-based or structure-based.

Structure-Based De Novo Design: This approach utilizes the three-dimensional structure of the target's binding site to construct new molecules "from scratch." Algorithms place atoms or small molecular fragments into the binding site and then connect them to form a complete molecule that is sterically and electronically complementary to the target.

A hypothetical de novo design workflow for generating analogs of this compound targeting a specific kinase could be:

Binding Site Analysis: The ATP-binding site of the target kinase is characterized to identify key interaction points, such as hydrogen bond donors and acceptors, hydrophobic pockets, and regions that can accommodate bulky groups.

Fragment Placement: A computational algorithm would place small chemical fragments (e.g., aromatic rings, hydrogen-bonding groups) into favorable positions within the binding site. The phthalazine core could be used as a starting point or "seed" fragment.

Molecule Construction: The placed fragments are then linked together, or a single fragment is grown, to generate a complete molecule. The software evaluates the energetic favorability of the newly designed compounds.

Scoring and Ranking: The generated molecules are scored and ranked based on their predicted binding affinity, ADMET (absorption, distribution, metabolism, excretion, and toxicity) properties, and synthetic accessibility. nih.gov

Research on N-(pyridin-4-ylmethyl)aniline derivatives as KDR inhibitors has demonstrated the utility of molecular fragment replacement and 3D-QSAR modeling in the de novo design process. nih.gov These computational studies can guide the selection of optimal fragments and substitution patterns to enhance inhibitory activity. nih.gov

The table below summarizes some of the key computational techniques and their applications in the rational design of kinase inhibitors with scaffolds similar to this compound.

| Design Strategy | Key Techniques | Application to this compound Analogs |

| Fragment-Based Drug Design (FBDD) | Fragment Screening (NMR, X-ray crystallography, SPR), Fragment Growing, Fragment Linking | Identification of the phthalazine core as a key binding element. Exploration of alternative moieties at the 4-position to optimize interactions with the target kinase. |

| De Novo Design | Molecular Fragment Replacement, 3D-QSAR, Protein-Ligand Interaction Fingerprinting, ADMET Prediction | Computational generation of novel analogs with improved predicted affinity and drug-like properties. Guidance for synthetic efforts by prioritizing compounds with the highest potential for activity. |

By integrating FBDD and de novo design strategies, medicinal chemists can more efficiently navigate the vast chemical space to discover and optimize novel analogs of this compound with desired biological activities.

Advanced Academic Research Perspectives and Future Directions for 1 Chloro 4 4 Pyridinylmethyl Phthalazine

Development of Next-Generation Phthalazine (B143731) Derivatives with Enhanced Therapeutic Indices

The quest for next-generation phthalazine derivatives with improved therapeutic indices is a significant area of research. The development of Vatalanib, a multi-target tyrosine kinase inhibitor, from 1-Chloro-4-(4-pyridinylmethyl)phthalazine has paved the way for further structural modifications to enhance efficacy and safety. nih.govnih.gov The primary goal is to design analogs that exhibit greater selectivity towards specific kinase targets, thereby minimizing off-target effects and associated toxicities.

Structure-activity relationship (SAR) studies on phthalazine-based inhibitors are crucial in this endeavor. For instance, modifications to the aniline (B41778) group, which replaces the chlorine atom in the synthesis of Vatalanib, have been shown to significantly impact anticancer activity. The incorporation of substituted thiophenol groups at the 4-position of the phthalazine ring has also been found to increase anticancer potency. nih.gov Conversely, the replacement of a sulfanyl (B85325) group with sulfinyl or sulfonyl groups has been observed to decrease activity, providing valuable insights for future drug design. nih.gov

The pyridine (B92270) ring of this compound also presents an opportunity for modification. Altering its position or introducing various substituents could modulate the compound's pharmacokinetic properties and target-binding affinity. The aim is to achieve a delicate balance between enhanced therapeutic benefit and reduced adverse effects.

Exploration of Multi-Target Directed Ligands and Polypharmacological Applications

The inherent ability of the phthalazine scaffold to interact with multiple biological targets makes it an excellent candidate for the development of multi-target directed ligands (MTDLs). tandfonline.com Vatalanib itself is a prime example, inhibiting Vascular Endothelial Growth Factor Receptors (VEGFRs), Platelet-Derived Growth Factor Receptor-β (PDGFR-β), and c-kit. nih.gov This polypharmacological profile is particularly advantageous in treating complex diseases like cancer, where multiple signaling pathways contribute to pathogenesis.

Future research will likely focus on designing novel phthalazine derivatives that can simultaneously modulate other key cancer-related targets. For example, combining VEGFR inhibition with the inhibition of other receptor tyrosine kinases involved in tumor progression and resistance, such as Fibroblast Growth Factor Receptors (FGFRs) or members of the Ephrin receptor family, could lead to more effective anticancer agents. The development of such MTDLs requires a deep understanding of the structural requirements for binding to each target and sophisticated computational modeling to predict polypharmacological profiles. tandfonline.com

Integration into Combination Therapeutic Strategies for Disease Management

Given its role as a precursor to a multi-target kinase inhibitor, derivatives of this compound are well-suited for integration into combination therapeutic strategies. Vatalanib has been investigated in clinical trials in combination with standard chemotherapy regimens for various cancers, including colorectal cancer and glioblastoma. researchgate.netnih.gov The rationale behind such combinations is to attack the tumor on multiple fronts, targeting both the cancer cells directly with chemotherapy and the tumor's blood supply through the anti-angiogenic effects of the phthalazine derivative.

Future research will explore novel combination therapies. For instance, combining phthalazine-based kinase inhibitors with immunotherapy agents, such as checkpoint inhibitors, could be a promising approach. The anti-angiogenic effects of the phthalazine derivative may help to normalize the tumor vasculature, thereby enhancing the infiltration and activity of immune cells. Additionally, combining these agents with drugs that target resistance pathways could help to overcome acquired resistance to therapy.

Application of this compound as a Chemical Probe for Biological Pathway Dissection

This compound and its derivatives can serve as valuable chemical probes for dissecting complex biological pathways. As potent inhibitors of specific kinases, these compounds can be used to investigate the roles of these enzymes in various cellular processes. For example, by selectively inhibiting VEGFRs, researchers can study the downstream signaling events that are critical for angiogenesis.

The reactive chlorine atom at the 1-position of the phthalazine ring offers a handle for the attachment of reporter tags, such as fluorescent dyes or biotin, without significantly altering the compound's biological activity. Such tagged probes could be used in a variety of applications, including:

Target identification and validation: To identify the specific cellular targets of the phthalazine derivative.

Imaging: To visualize the subcellular localization of the target kinases.

Pull-down assays: To isolate and identify proteins that interact with the target kinases.

Through these applications, this compound-based probes can provide crucial insights into the intricate signaling networks that govern both normal physiology and disease states.

Translational Research Considerations: Computational Predictions for Preclinical Development (e.g., ADMET, Toxicity Profile)

In silico computational methods are playing an increasingly important role in the preclinical development of new drug candidates. nih.govresearchgate.net For derivatives of this compound, computational models can be used to predict their Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) profiles. nih.gov

These predictive models utilize the chemical structure of a compound to estimate its physicochemical properties, such as solubility and lipophilicity, which in turn influence its pharmacokinetic behavior. nih.gov For instance, the predicted pKa of this compound is 5.36±0.10, suggesting it is a weakly basic compound. This property can affect its absorption and distribution in the body.

Furthermore, computational models can predict potential toxicities by identifying structural alerts that are associated with adverse effects. This allows for the early identification and deselection of compounds that are likely to fail in later stages of development due to safety concerns. For Vatalanib, metabolism studies have shown that it is cleared mainly through oxidative metabolism, leading to two major inactive metabolites. nih.gov Such data, when integrated with in silico predictions for new derivatives, can guide the design of compounds with more favorable metabolic profiles.

Table 1: Predicted Physicochemical and ADMET Properties of Phthalazine Derivatives

| Property | Predicted Value/Characteristic | Implication for Drug Development |

| Molecular Weight | Generally within the range for oral bioavailability | Favorable for oral absorption |

| LogP | Moderate lipophilicity | Balance between solubility and membrane permeability |

| Aqueous Solubility | pH-dependent | May require formulation strategies for optimal absorption |

| CYP450 Inhibition | Potential for inhibition of specific isoforms | Risk of drug-drug interactions |

| hERG Inhibition | Low to moderate risk | Important for cardiovascular safety assessment |

| Mutagenicity | Generally predicted to be non-mutagenic | Favorable for long-term safety |

Note: The values in this table are generalized from studies on phthalazine derivatives and may not be specific to this compound. Actual values would require specific in silico modeling or experimental validation.

Novel Synthetic Methodologies for Sustainable and Efficient Production of Phthalazine Derivatives

The development of sustainable and efficient synthetic methodologies for the production of this compound and its derivatives is a key consideration for its future applications. Traditional methods for the synthesis of 1,4-disubstituted phthalazines can involve harsh reagents and multiple steps. nih.gov

Recent research has focused on the development of "green" synthetic routes that utilize more environmentally friendly reagents and conditions. For example, microwave-assisted synthesis has been explored for the preparation of related heterocyclic compounds, often leading to shorter reaction times and higher yields. chemicalbook.com The use of recyclable catalysts, such as bleaching earth clay, has also been reported for the synthesis of other nitrogen-containing heterocycles. chemicalbook.com

Future efforts in this area will likely focus on:

One-pot synthesis: Developing multi-component reactions where several synthetic steps are combined into a single operation, reducing waste and improving efficiency.

Catalytic methods: Utilizing novel and recyclable catalysts to promote cleaner and more selective reactions.

Flow chemistry: Employing continuous flow reactors for safer, more scalable, and efficient production.

By embracing these modern synthetic approaches, the production of this compound and its valuable derivatives can be made more economically viable and environmentally sustainable.

常见问题

Q. What are the standard synthetic routes for 1-Chloro-4-(4-pyridinylmethyl)phthalazine?

- Methodological Answer : The compound is synthesized via nucleophilic substitution reactions. A representative procedure involves reacting 1-chloro-4-(4-chlorophenyl)phthalazine with pyridine derivatives in dimethylformamide (DMF) using anhydrous potassium carbonate as a base. The reaction mixture is heated in a water bath (6 hours at 80–90°C) to facilitate coupling. Post-reaction, the product is filtered, washed with water, and recrystallized from ethanol for purification . Key parameters include solvent polarity, temperature, and catalyst selection (e.g., acetic acid for protonation in related syntheses) .

Q. Which spectroscopic techniques are critical for characterizing this compound?

- Methodological Answer : Structural elucidation requires a combination of:

- IR spectroscopy : Identifies functional groups (e.g., C-Cl stretch at 750–800 cm⁻¹, aromatic C-H stretches).

- NMR (¹H and ¹³C) : Confirms substitution patterns (e.g., pyridinylmethyl protons at δ 4.5–5.0 ppm, aromatic protons in the phthalazine ring).

- Mass spectrometry (MS) : Validates molecular weight (e.g., [M+H]⁺ peak matching the calculated molecular mass).

- Melting point analysis : Ensures purity (e.g., sharp melting points >250°C for crystalline derivatives) .

Q. What are the primary biological targets of this compound?

- Methodological Answer : Phthalazine derivatives, including this compound, are investigated as kinase inhibitors, particularly targeting vascular endothelial growth factor receptor-2 (VEGFR-2). Assays involve:

- Enzyme-linked immunosorbent assays (ELISA) : Quantify VEGFR-2 inhibition (IC₅₀ values).

- Cytotoxicity studies : Evaluate selectivity using cancer cell lines (e.g., MCF-7, HepG2) .

Advanced Research Questions

Q. How can reaction conditions be optimized to improve synthesis yields?

- Methodological Answer : Yield optimization involves systematic testing of:

| Parameter | Example Conditions | Impact on Yield |

|---|---|---|

| Catalyst | Acetic acid (5 drops) vs. none | Increases by ~15% |

| Solvent | DMF (polar aprotic) vs. ethanol | Higher polarity improves solubility |

| Reaction Time | 6 hours vs. 4 hours | Extended time reduces unreacted intermediates |

| Post-reaction analysis (TLC/HPLC) identifies incomplete reactions, guiding iterative adjustments. |

Q. How to resolve contradictions in bioactivity data across different assays?

- Methodological Answer : Conflicting results may arise from assay-specific conditions (e.g., cell line variability, solvent effects). Mitigation strategies include:

- Orthogonal assays : Compare ELISA results with cell-based proliferation assays.

- Purity verification : Use HPLC to rule out impurities (e.g., phthalazinone byproducts; EP impurity standards in ).

- Structural analogs : Test derivatives (e.g., substituting pyridinyl with benzyl groups) to isolate pharmacophoric contributions .

Q. What structure-activity relationship (SAR) insights guide derivative design?

- Methodological Answer : Key SAR findings for phthalazine derivatives:

- Chloro substituent : Enhances VEGFR-2 binding affinity (electron-withdrawing effect).

- Pyridinylmethyl group : Improves solubility and cellular permeability.

- Modifications at C4 : Aromatic substituents (e.g., 4-chlorophenyl) increase potency, while alkyl chains reduce activity .

Computational docking (e.g., AutoDock Vina) validates hypothesized binding modes to the VEGFR-2 ATP pocket.

Q. How to assess stability under physiological conditions?

- Methodological Answer : Conduct accelerated stability studies:

- pH variation : Incubate in buffers (pH 1.2–7.4) and analyze degradation via LC-MS.

- Thermal stress : Heat to 40–60°C and monitor decomposition products.

- Light exposure : Test photostability under ICH Q1B guidelines.

Impurity profiling (e.g., EP impurity D in ) identifies common degradation pathways.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。